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Compound of Interest

Compound Name: 4-Bromo-2-formylbenzoic acid
CAS No.: 871502-87-3
Cat. No.: B1591591

Get Quote

Molecular Scaffolding for Next-Generation PARP

Inhibitors
Executive Summary

4-Bromo-2-formylbenzoic acid (CAS: 871502-87-3) is a bifunctional aromatic intermediate

characterized by the presence of an aldehyde, a carboxylic acid, and a bromine substituent on
a benzene core.[1][2][3] Its molecular weight of 229.03 g/mol and unique substitution pattern
make it a linchpin in the synthesis of phthalazinone cores—the pharmacophore central to FDA-
approved PARP inhibitors like Olaparib and Talazoparib. This guide details its physicochemical
profile, validated synthesis protocols, and downstream applications in drug discovery.

Part 1: Chemical Identity & Physicochemical
Properties[4][5]

The precise characterization of this intermediate is critical for yield optimization in convergent
synthesis.
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Property Specification

IUPAC Name 4-Bromo-2-formylbenzoic acid

CAS Number 871502-87-3

Molecular Formula CsHsBrOs

Molecular Weight 229.03 g/mol

Exact Mass 227.9422 Da

Appearance Off-white to pale yellow crystalline powder

164-168 °C (Decomposes upon prolonged

Melting Point )
heating)
Soluble in DMSO, DMF, MeOH; Sparingly
Solubility soluble in water; Soluble in aqueous base (as
carboxylate)
pKa (Predicted) ~3.5 (COOH), ~13.0 (Enol of CHO, negligible)

Structural Analysis

The molecule features three functional handles:
e C-1 Carboxylic Acid: Provides solubility in base and serves as the electrophile for cyclization.

o C-2 Formyl Group: A reactive electrophile essential for forming the heterocyclic "C-N" bond in
phthalazinones.

e C-4 Bromine: An orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Sonagashira) after the heterocycle is formed.

Part 2: Synthetic Pathways

Expertise & Experience Note: While direct lithiation of dihalo-arenes is possible, the most
scalable and robust method for preparing 2-formylbenzoic acids involves the oxidation of the
corresponding 2-methylbenzoic acid derivative. This avoids the need for cryogenic conditions
and pyrophoric reagents.
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Protocol A: Radical Bromination-Hydrolysis Sequence

This pathway utilizes 4-bromo-2-methylbenzoic acid as the starting material.[4]

Step 1: Esterification To prevent interference with the radical halogenation, the acid is first
protected.

o Reagents: 4-Bromo-2-methylbenzoic acid, MeOH, H2S0a (cat.).
o Conditions: Reflux, 4—6 h.[5]
* Yield: >95% (Methyl 4-bromo-2-methylbenzoate).[6]

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Reagents: Methyl 4-bromo-2-methylbenzoate, N-Bromosuccinimide (NBS, 2.1 eq), AIBN
(cat.), CCla or PhCI.

Conditions: Reflux under N2z until starting material is consumed.

Mechanism: Radical substitution converts the methyl group (-CHs) to the gem-dibromide (-
CHBr2).

Critical Control Point: Ensure anhydrous conditions to prevent premature hydrolysis.

Step 3: Hydrolysis and Deprotection

o Reagents: AgNOs/H20 or aqueous CaCOs (for gem-dibromide hydrolysis) followed by
NaOH/Hz20 (ester saponification).

o Conditions: Reflux 2 h, then acidification with HCI to pH 2.

e Product: 4-Bromo-2-formylbenzoic acid precipitates as a solid.[7]
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Figure 1: Synthetic workflow from commercially available precursors to the target scaffold.

Part 3: Applications in Drug Discovery (PARP Inhibitors)

The primary utility of 4-bromo-2-formylbenzoic acid is its reaction with hydrazine to form 6-
bromo-1(2H)-phthalazinone. This bicyclic heterocycle is the core structure for several PARP
inhibitors.

Mechanism of Phthalazinone Formation

Unlike phthalic anhydrides which form phthalazinediones (two carbonyls), the 2-formylbenzoic
acid scaffold condenses with hydrazine to form a phthalazinone (one carbonyl, one C=N bond).
This is chemically distinct and crucial for the specific binding affinity of drugs like Olaparib.

Reaction: Condensation/Cyclization.

Reagents: Hydrazine monohydrate (N2Hs-H20), EtOH or AcOH.[8]

Conditions: Reflux, 2—4 h.

Outcome: Selective formation of the 6-bromo isomer (derived from 4-bromo precursor).
Self-Validating Protocol: Synthesis of 6-Bromo-1(2H)-phthalazinone

e Charge: Suspend 10.0 g (43.7 mmol) of 4-bromo-2-formylbenzoic acid in 100 mL of
Ethanol.

e Add: Dropwise addition of 2.5 mL (50 mmol) Hydrazine hydrate. Exotherm expected.
o Reflux: Heat to 80°C for 3 hours. The suspension will dissolve then reprecipitate the product.
« |solate: Cool to 0°C. Filter the white precipitate. Wash with cold ethanol.

» Validate: Check melting point (>200°C) and disappearance of the aldehyde peak in NMR.
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Figure 2: Transformation of the acid scaffold into bioactive PARP inhibitor pharmacophores.

Part 4: Analytical Characterization

To ensure the integrity of the material before committing to expensive downstream steps, the
following analytical signatures must be verified.

1. Proton NMR (*H-NMR) in DMSO-de[3][9]

+ Aldehyde (-CHO): A distinct singlet between 10.0 — 10.4 ppm. Absence of this peak indicates
oxidation to di-acid or reduction.

o Carboxylic Acid (-COOH): A broad singlet around 13.0 — 13.5 ppm (exchangeable with D20).
e Aromatic Region (7.5 — 8.2 ppm):

o H-3 (ortho to CHO, meta to Br): ~8.05 ppm (d, J = 2 Hz).
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o H-6 (ortho to COOH, meta to Br): ~7.85 ppm (d, J = 8 Hz).

o H-5 (meta to CHO, ortho to Br): ~7.95 ppm (dd, J = 8, 2 Hz).

2. Mass Spectrometry (LC-MS)

« lonization Mode: Electrospray lonization (ESI), Negative Mode (ESI-).
e Observed lon: [M-H]~ = 226.9 and 228.9 (1:1 ratio due to 7°Br/81Br isotopes).

 Interpretation: The presence of the bromine isotope pattern is diagnostic.

3. Infrared Spectroscopy (IR)[10]
e C=0 (Aldehyde): Sharp band at ~1690 cm~1.

e C=0 (Acid): Broad band at ~1680-1710 cm~* (often overlapping).

¢ O-H (Acid): Broad stretch 2500-3000 cm~1.

Part 5: Handling & Stability

o Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is
susceptible to autoxidation to the dicarboxylic acid (4-bromophthalic acid) upon exposure to
air.

o Safety:
o GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

o PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of
dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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